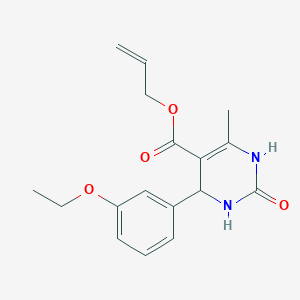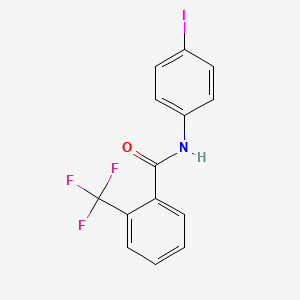![molecular formula C22H14ClNO6 B5084234 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as KCC2 modulator, and it has been studied for its ability to enhance the function of KCC2, a protein that plays a crucial role in regulating the activity of neurons in the brain.
作用机制
The mechanism of action of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves the enhancement of KCC2 function. This compound binds to a specific site on KCC2, which leads to an increase in its activity. This, in turn, leads to an increase in the concentration of chloride ions inside neurons, which hyperpolarizes the membrane potential and reduces neuronal excitability. This mechanism has been shown to be effective in reducing seizures in animal models of epilepsy and reducing neuropathic pain.
Biochemical and physiological effects:
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce seizures, reduce neuropathic pain, and enhance cognitive function. It has also been shown to have neuroprotective effects and reduce inflammation in the brain. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
One of the main advantages of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is its specificity for KCC2. This compound has been shown to enhance KCC2 function without affecting other chloride transporters, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that this compound has not been tested in humans, and further studies are needed to determine its safety and efficacy.
未来方向
There are several future directions for the study of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as epilepsy, neuropathic pain, and autism spectrum disorders. Another direction is to study its effects on cognitive function and memory. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis method of 2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves the reaction of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-100°C. The product is obtained as a yellow solid, which can be purified by recrystallization or column chromatography.
科学研究应用
2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is neuroscience, where this compound has been shown to enhance the function of KCC2, a protein that plays a crucial role in regulating the activity of neurons in the brain. KCC2 is responsible for maintaining the balance of chloride ions in neurons, which is essential for proper neuronal function. Dysregulation of KCC2 has been linked to various neurological disorders such as epilepsy, neuropathic pain, and autism spectrum disorders.
属性
IUPAC Name |
prop-2-ynyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO6/c1-2-10-28-22(25)15-6-8-18(9-7-15)29-20-12-17(24(26)27)13-21(14-20)30-19-5-3-4-16(23)11-19/h1,3-9,11-14H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSVWZFPFLTQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084164.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5084171.png)

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5084183.png)
![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)
![4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5084199.png)
![2-isopropoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5084207.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)
![sodium 5-{[3-(2,5-dibromo-4-methylphenyl)-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl]amino}-2-methylbenzenesulfonate](/img/structure/B5084214.png)
![2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5084217.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)